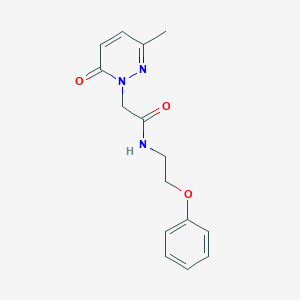

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the one-pot synthesis approach, which has been demonstrated for the synthesis of benzo[c]carbazoles, a related class of compounds. This method involves photochemical annulations of 2-chloroindole-3-carbaldehydes with styrenes, leading to moderate to high yields of the desired products . Although this paper does not directly describe the synthesis of 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, the one-pot synthesis approach is relevant for the synthesis of complex pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the synthesis and characterization of a novel pyrazole derivative were confirmed by single crystal X-ray diffraction studies, which revealed the crystal system and space group of the compound . This type of analysis is crucial for understanding the conformation and geometry of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, for example, leads to the formation of complex molecules as confirmed by X-ray structure analysis . This highlights the reactivity of carbaldehyde groups in pyrazole derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesized compounds can be characterized by infrared, proton nuclear magnetic resonance, and mass spectral data . These compounds have been evaluated for their antioxidant and anti-inflammatory activities, indicating their potential for therapeutic use. The study of their physical properties, such as thermal decomposition, can be performed using thermogravimetric analysis .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-Inflammatory Activity

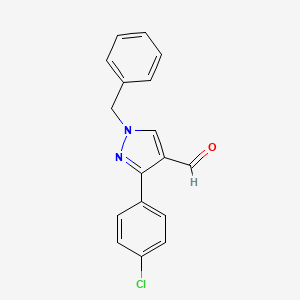

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential antioxidant and anti-inflammatory activities. A study by Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their biological activities. They found that certain compounds showed potent antioxidant activity, outperforming standard references, and significant anti-inflammatory effects, comparable to the standard drug diclofenac sodium. This highlights the potential of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives in therapeutic applications related to oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).

Synthesis of Heterocyclic Compounds

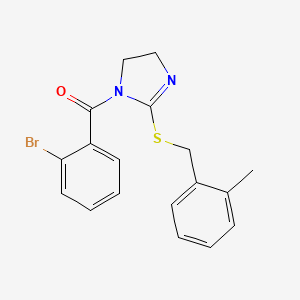

The compound has been used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Baashen, Abdel-Wahab, and El‐Hiti (2017) employed it as a precursor for synthesizing novel heterocycles. These compounds were characterized using various spectroscopic methods and X-ray crystal structures, demonstrating the compound's versatility in producing structurally diverse molecules (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Novel Pyrazole Analogues

The compound is instrumental in creating novel pyrazole analogues. Viveka et al. (2015) designed and synthesized new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating its role in producing molecules with potential anticonvulsant and analgesic activities. The study underscores its utility in generating new therapeutic agents (Viveka et al., 2015).

Propiedades

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUTKHOQURDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2564214.png)

![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)

![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)

![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)

![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)